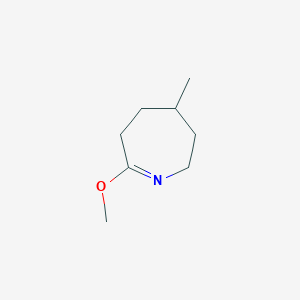
1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, also known as 4-bromophenyl-3,3-difluorocyclobutylcarboxylic acid, is an organic compound with a molecular formula of C10H7BrF2O2. This compound is a derivative of cyclobutane and is used as a building block in a variety of organic synthesis reactions. Its structure consists of a cyclobutane ring with a bromine atom attached to one of the four carbon atoms and a carboxylic acid group at the other end. This compound has been widely studied for its potential applications in many areas, such as the synthesis of pharmaceuticals, the production of polymers and biodegradable materials, and the development of new materials.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a versatile building block for the synthesis of a wide range of compounds. It has been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, and in the production of polymers and biodegradable materials. It has also been used in the development of new materials, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid is not fully understood. However, it is believed that the bromine atom attached to the cyclobutane ring acts as a nucleophile and reacts with the carboxylic acid group to form a covalent bond. This covalent bond is then broken by the addition of a strong acid, such as hydrochloric acid, which results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid are not well understood. However, it has been shown to have anti-inflammatory properties, suggesting that it may have potential therapeutic applications. It has also been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have potential applications in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a useful building block for organic synthesis reactions. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is not widely available, and its reactivity can be affected by the presence of other compounds.
Orientations Futures
1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid has a wide range of potential applications, and further research is needed to fully explore its potential. Possible future directions include the development of new methods for synthesizing the compound, the exploration of its potential therapeutic applications, and the investigation of its potential applications in the production of polymers and biodegradable materials. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid can be achieved by a two-step reaction. The first step involves the reaction of 1-bromo-4-fluorocyclobutane with a strong base, such as sodium hydroxide, to form 1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid. The second step involves the addition of a strong acid, such as hydrochloric acid, to the reaction mixture to form the desired product.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOGWAWKIIWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

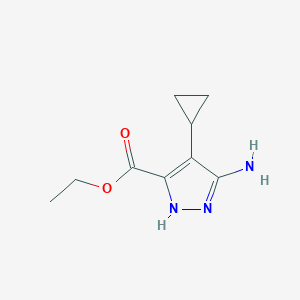
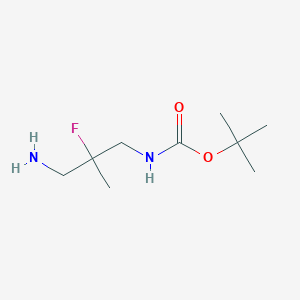
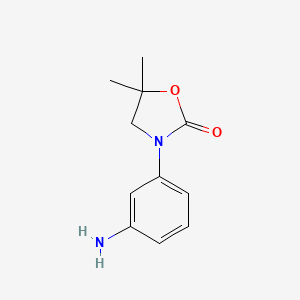
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)

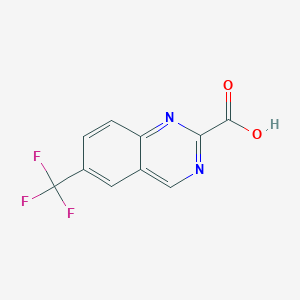

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)

